5-Pyrimidinemethanol, alpha-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Trifluoromethyl)pyrimidine-5-methanol: is a compound that belongs to the class of trifluoromethylated pyrimidines. These compounds are known for their unique chemical properties and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (-CF3) is particularly notable for its ability to enhance the biological activity and stability of molecules, making it a valuable functional group in drug design and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Trifluoromethyl)pyrimidine-5-methanol typically involves the introduction of the trifluoromethyl group into the pyrimidine ring. One common method is the one-pot multi-component reaction strategy, which allows for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives. This method avoids the inherent selectivity challenges in direct pyrimidine trifluoromethylation .
Industrial Production Methods: Industrial production of trifluoromethylated pyrimidines often involves large-scale chemical processes that ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-(Trifluoromethyl)pyrimidine-5-methanol can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group can significantly influence the reactivity of the compound, making it a versatile intermediate in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of alpha-(Trifluoromethyl)pyrimidine-5-methanol include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformation .
Major Products: The major products formed from the reactions of alpha-(Trifluoromethyl)pyrimidine-5-methanol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield trifluoromethylated pyrimidine carboxylic acids, while substitution reactions may produce various trifluoromethylated pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Alpha-(Trifluoromethyl)pyrimidine-5-methanol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as a pharmacophore in drug design, particularly for its ability to enhance the biological activity and stability of therapeutic agents . Additionally, it has applications in the agrochemical industry as a key intermediate in the synthesis of crop protection agents .
Wirkmechanismus
The mechanism of action of alpha-(Trifluoromethyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby increasing its potency and efficacy. The exact molecular targets and pathways involved depend on the specific application of the compound, whether in pharmaceuticals, agrochemicals, or other fields .
Vergleich Mit ähnlichen Verbindungen
Alpha-(Trifluoromethyl)pyrimidine-5-methanol can be compared with other trifluoromethylated pyrimidines, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine and other trifluoromethylated heterocycles. These compounds share similar chemical properties due to the presence of the trifluoromethyl group but may differ in their specific applications and reactivity. The unique combination of the trifluoromethyl group with the pyrimidine ring in alpha-(Trifluoromethyl)pyrimidine-5-methanol makes it particularly valuable in certain applications .
Eigenschaften
Molekularformel |
C6H5F3N2O |
---|---|
Molekulargewicht |
178.11 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-1-10-3-11-2-4/h1-3,5,12H |
InChI-Schlüssel |
XLSLRVOMHOCSJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=N1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.